[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-isopropyl-amine
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Overview
Description
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-isopropyl-amine is a complex organic compound with a unique structure that includes a pyrrolidine ring, an amino group, and a benzyl-isopropyl-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-isopropyl-amine typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or nucleophilic substitution reactions.
Attachment of the Benzyl-Isopropyl-Amine Moiety: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, to attach the benzyl and isopropyl groups to the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-isopropyl-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-isopropyl-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-isopropyl-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological responses .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share the amino group and pyrrolidine ring structure but differ in their additional substituents.
Indole Derivatives: These compounds have a similar aromatic structure but differ in their heterocyclic components.
Uniqueness
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-benzyl-isopropyl-amine is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[[(2S)-1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-benzylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3/c1-15(2)20(13-16-7-4-3-5-8-16)14-17-9-6-11-19(17)12-10-18/h3-5,7-8,15,17H,6,9-14,18H2,1-2H3/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQBTMYCCOEVGC-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1CCN)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C[C@@H]1CCCN1CCN)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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